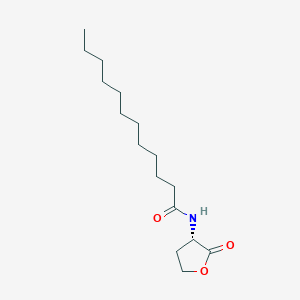

N-dodecanoyl-L-Homoserine lactone

描述

N-dodecanoyl-L-Homoserine lactone has been reported in Cronobacter sakazakii with data available.

Structure

3D Structure

属性

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLZMOKUUPJSL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299632 | |

| Record name | N-Dodecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137173-46-7 | |

| Record name | N-Dodecanoyl-L-homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137173-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent of a Molecular Signal: A Technical Chronicle of N-dodecanoyl-L-Homoserine Lactone

A deep dive into the discovery, history, and foundational experimental methodologies of a key bacterial communication molecule, N-dodecanoyl-L-Homoserine lactone (C12-HSL), pivotal in the quorum sensing of Pseudomonas aeruginosa and a significant target in antimicrobial drug development.

Introduction

In the intricate world of microbiology, intercellular communication is a cornerstone of collective bacterial behavior. A quintessential example of this is quorum sensing (QS), a process of cell-to-cell signaling that allows bacteria to coordinate gene expression in response to population density. Central to the QS network of the opportunistic pathogen Pseudomonas aeruginosa is the signaling molecule this compound (C12-HSL). This technical guide provides a comprehensive overview of the discovery and history of C12-HSL, detailing the key experiments that unveiled its structure and function. It further serves as a resource for researchers by presenting structured quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

The Genesis of Discovery: Unraveling the Las Quorum Sensing System

The journey to identifying C12-HSL began with investigations into the regulatory mechanisms governing virulence factor expression in Pseudomonas aeruginosa. A landmark in this endeavor was the discovery of the lasR gene in 1991 by Gambello and Iglewski. They identified LasR as a transcriptional activator crucial for the expression of elastase, a significant virulence factor. Notably, LasR showed homology to LuxR, a protein involved in regulating bioluminescence in Vibrio fischeri, hinting at a similar autoinduction mechanism in P. aeruginosa.[1]

This pivotal finding set the stage for the search for the signaling molecule that activates LasR. In 1994, Pearson and colleagues successfully purified and characterized this autoinducer, which they named Pseudomonas autoinducer (PAI).[1] Through meticulous chemical analysis, they elucidated the structure of PAI as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[1][2] Concurrently, they identified the lasI gene, located adjacent to lasR, as the synthase responsible for producing 3-oxo-C12-HSL.[1] This laid the groundwork for understanding the LasI/LasR quorum sensing circuit, a central regulatory system in P. aeruginosa.[1]

The LasI/LasR Signaling Pathway: A Molecular Dialogue

The LasI/LasR system is a primary quorum sensing circuit in P. aeruginosa that orchestrates the expression of a multitude of virulence genes.[1] The process is initiated by the synthesis of 3-oxo-C12-HSL by the LasI synthase.[1][3] As the bacterial population grows, 3-oxo-C12-HSL accumulates in the surrounding environment. When a threshold concentration is reached, the molecule diffuses back into the bacterial cells and binds to the cytoplasmic transcriptional regulator, LasR.[1] This binding event triggers a conformational change in LasR, causing it to dimerize and become active.[1][4] The activated LasR dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription.[4][5] This includes a positive feedback loop where the LasR-3-oxo-C12-HSL complex enhances the transcription of the lasI gene, leading to increased production of the autoinducer.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its 3-oxo derivative.

Table 1: Effective Concentrations of 3-oxo-C12-HSL in Biological Assays

| Assay Type | Organism/Cell Line | Effective Concentration | Reference |

| Apoptosis Induction | Bone marrow-derived macrophages | 12-50 µM | [7][8] |

| NF-κB Disruption | Macrophages | 25 µM | [8] |

| UPR Gene Expression | RAW264.7 cells | 6.25 µM | [8] |

| Biofilm Inhibition | Staphylococcus epidermidis | 100-200 µM | [9] |

| Reporter Gene Activation | P. aeruginosa MW1 | 0.3 µM (EC50) | [10] |

Table 2: Mass Spectrometry Data for this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Key Product Ions (m/z) | Reference |

| N-3-oxo-dodecanoyl-L-homoserine lactone | C₁₆H₂₇NO₄ | 297.39 | 298.2 | 102.1, 197.1 | [11] |

| This compound | C₁₆H₂₉NO₃ | 283.4 | 284.221 | 102.054840, 57.070084, 183.174164 | [12] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments in the study of C12-HSL.

Protocol 1: Chemical Synthesis of N-Acyl Homoserine Lactones

This protocol outlines a general procedure for the amide coupling of a fatty acid with L-homoserine lactone hydrobromide.

Materials:

-

Fatty acid (e.g., dodecanoic acid)

-

L-homoserine lactone hydrobromide

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

5% (v/v) HCl aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Prepare a mixture of the desired fatty acid and L-homoserine lactone hydrobromide in either DCM or THF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add EDC and DMAP to the reaction mixture.[13]

-

Allow the reaction to stir for 24 hours.[13]

-

Wash the reaction mixture with a 5% (v/v) HCl aqueous solution and extract with DCM or ethyl acetate (B1210297).[13]

-

Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.[13]

-

Purify the crude product using silica (B1680970) gel column chromatography.[13]

Protocol 2: Extraction and LC-MS/MS Analysis of 3-oxo-C12-HSL from Bacterial Cultures

This protocol provides a general workflow for the extraction and sensitive detection of 3-oxo-C12-HSL.[11]

1. Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of cell-free bacterial supernatant, add 1 mL of acidified ethyl acetate (0.1% acetic acid).[11]

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 1 mL of acidified ethyl acetate.

-

Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 298.2) to characteristic product ions (m/z 102.1 and 197.1).[11][14]

Protocol 3: Biofilm Inhibition Assay

This protocol can be used to assess the effect of C12-HSL on biofilm formation.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus epidermidis)

-

Appropriate growth medium

-

This compound (C12-HSL)

-

96-well microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (B145695) (95%) or acetic acid (30%)

Procedure:

-

Grow the bacterial strain to the desired optical density.

-

In a 96-well plate, add the bacterial culture and different concentrations of C12-HSL to the wells. Include a control with no C12-HSL.

-

Incubate the plate under appropriate conditions to allow for biofilm formation.

-

After incubation, gently wash the wells with a buffer (e.g., PBS) to remove planktonic cells.

-

Stain the adherent biofilm with 0.1% crystal violet for 10-15 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.

-

Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Conclusion

The discovery of this compound and the elucidation of the LasI/LasR quorum sensing system have been transformative in our understanding of bacterial communication and pathogenicity, particularly in Pseudomonas aeruginosa. This technical guide has provided a historical context, summarized key quantitative data, and detailed essential experimental protocols to serve as a valuable resource for researchers in microbiology, drug discovery, and related fields. The continued investigation of C12-HSL and its associated pathways holds significant promise for the development of novel anti-infective strategies that target bacterial communication rather than viability, potentially circumventing the rise of antibiotic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. N-dodecanoyl-S-homoserine lactone | C16H29NO3 | CID 45266530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

The Architect of Virulence: An In-depth Technical Guide to N-dodecanoyl-L-Homoserine Lactone in Pseudomonas aeruginosa Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence and biofilm formation through a sophisticated cell-to-cell communication system known as quorum sensing (QS). At the heart of this regulatory network lies the LasI/R system, governed by the signaling molecule N-dodecanoyl-L-homoserine lactone (C12-HSL), also referred to as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This technical guide provides a comprehensive examination of the pivotal role of C12-HSL in P. aeruginosa quorum sensing. It delves into the molecular mechanisms of the LasI/R signaling pathway, presents quantitative data on its regulatory effects, and offers detailed experimental protocols for its investigation. This document is intended to be a valuable resource for researchers and professionals engaged in the study of bacterial pathogenesis and the development of novel antimicrobial strategies targeting quorum sensing.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is a Gram-negative bacterium renowned for its metabolic versatility and its capacity to cause severe infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] A key determinant of its pathogenic success is its intricate network of quorum sensing systems, which allows the bacterial population to collectively control gene expression in response to cell density.[1] This coordinated behavior enables the production of a wide array of virulence factors and the formation of resilient biofilms.[2]

P. aeruginosa possesses three primary interconnected QS systems: two are based on N-acylhomoserine lactone (AHL) signals, the las and rhl systems, and a third relies on the Pseudomonas quinolone signal (PQS).[3][4] The las and rhl systems are hierarchically organized, with the las system positioned at the apex of the regulatory cascade.[5][6]

The LasI/R Quorum Sensing Circuit: The Central Role of this compound

The las QS system is a cornerstone of virulence regulation in P. aeruginosa. It is comprised of two key proteins: LasI, the synthase responsible for producing the C12-HSL autoinducer, and LasR, a cytoplasmic transcriptional regulator that serves as the receptor for C12-HSL.[6][7]

The signaling cascade is initiated with the synthesis of C12-HSL by LasI.[6] As the bacterial population grows, C12-HSL accumulates in the extracellular environment. Upon reaching a critical threshold concentration, C12-HSL diffuses across the bacterial cell membrane and binds to the LasR protein.[7] This binding event induces a conformational change in LasR, promoting its dimerization and enabling it to bind to specific DNA sequences known as las boxes, located in the promoter regions of target genes.[8][9] This interaction activates the transcription of a large regulon of genes, including those encoding for virulence factors such as elastase (lasB), alkaline protease, and exotoxin A.[2][7] Furthermore, the LasR-C12-HSL complex positively regulates the expression of the rhl QS system, thereby controlling a broader spectrum of virulence determinants.[5]

Quantitative Data on C12-HSL-Mediated Regulation

The following tables summarize quantitative data on the effects of C12-HSL on gene expression and virulence factor production in P. aeruginosa.

Table 1: Dose-Dependent Effects of 3-oxo-C12-HSL on Cellular Processes

| Concentration of 3-oxo-C12-HSL | Observed Effect | Cell Type/System | Reference |

| 1 nM - 10 nM | Sufficient for LasR multimerization | E. coli expressing LasR | [10] |

| 5 µM | Used for soluble LasR purification in E. coli | E. coli | [8] |

| 6.25 µM | Activated UPR gene expression without affecting cell viability | RAW264.7 macrophages | [11] |

| 10 µM | Added to advance quorum sensing in batch culture | P. aeruginosa | [12] |

| 12 µM - 50 µM | Induced apoptosis | Bone marrow-derived macrophages | [11] |

| 50 µM | Induced differential expression of innate immune and inflammatory response genes after 6 hours | Cystic Fibrosis Airway Epithelial Cells | [8] |

| 100 µM | Inhibited planktonic growth of S. epidermidis | Staphylococcus epidermidis | [13] |

Table 2: Regulation of Virulence Factor Production by the Las System

| Virulence Factor | Regulating System | Effect of C12-HSL | Reference |

| Elastase (LasB) | Las | Positive | [2][14] |

| Alkaline Protease | Las | Positive | [2] |

| Exotoxin A | Las | Positive | [2] |

| Pyocyanin | Rhl (indirectly by Las) | Positive | [2] |

| Rhamnolipids | Rhl (indirectly by Las) | Positive | [14] |

| Biofilm Formation | Las and Rhl | Positive | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of the C12-HSL-mediated quorum sensing system.

Quantification of 3-oxo-C12-HSL from Bacterial Culture

This protocol describes the extraction and relative quantification of 3-oxo-C12-HSL from P. aeruginosa culture supernatants.

-

Culture Growth: Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the desired growth phase (e.g., stationary phase).

-

Supernatant Collection: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells. Carefully collect the supernatant.

-

Solvent Extraction: Extract the supernatant twice with an equal volume of acidified ethyl acetate (B1210297). Pool the organic phases.

-

Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or in a rotary evaporator.

-

Reconstitution: Resuspend the dried extract in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Quantification: Analyze the reconstituted extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate quantification, or use a reporter strain bioassay for relative quantification. For bioassays, an E. coli strain carrying a lasR gene and a lasB-lacZ fusion is commonly used. The amount of β-galactosidase activity is proportional to the concentration of 3-oxo-C12-HSL.

LasR Protein Purification and Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the purification of the LasR protein and the assessment of its DNA-binding activity.

-

LasR Expression: Overexpress a tagged version of LasR (e.g., His-tagged) in an E. coli expression strain. To obtain soluble protein, it is crucial to supplement the growth medium with 5 µM 3-oxo-C12-HSL.[8]

-

Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells by sonication or using a French press.

-

Purification: Clarify the lysate by centrifugation and purify the tagged LasR protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

EMSA Probe Preparation: Prepare a DNA probe corresponding to the las box sequence from a target promoter. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the purified LasR protein with the labeled DNA probe in a binding buffer. Include 3-oxo-C12-HSL in the binding reaction.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.[15]

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A shift in the mobility of the probe indicates protein-DNA binding.[15]

Measurement of Elastase Activity

This protocol describes the quantification of elastase (LasB) activity from P. aeruginosa supernatants.

-

Supernatant Preparation: Grow P. aeruginosa cultures with and without the test compounds to the stationary phase. Prepare cell-free supernatants by centrifugation and filtration (0.22 µm filter).[6][14]

-

Substrate Preparation: Prepare a solution of Elastin-Congo Red (ECR) in a suitable buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5) at a concentration of 5-10 mg/mL.[6][14]

-

Enzymatic Reaction: Add a defined volume of the cell-free supernatant to the ECR solution. Incubate at 37°C for several hours (e.g., 4-20 hours) with shaking.[6][14]

-

Quantification: Pellet the un-digested ECR by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released Congo Red at 495 nm using a microplate reader.[6][14] Higher absorbance indicates higher elastase activity.

Biofilm Formation Assay (Crystal Violet Method)

This protocol provides a method for quantifying biofilm formation in a microtiter plate format.

-

Culture Preparation: Grow P. aeruginosa overnight and then dilute it 1:100 in fresh medium.[5]

-

Biofilm Growth: Add 100-200 µL of the diluted culture to the wells of a 96-well microtiter plate. Incubate statically at 37°C for 24-48 hours.[5][7]

-

Washing: Carefully discard the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.[5][7]

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[5][16]

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[5][7]

-

Solubilization: Add 30% acetic acid or ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm.[5]

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 550-570 nm using a microplate reader.[5][7]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the quantification of the expression of QS-regulated genes.

-

RNA Extraction: Grow P. aeruginosa under the desired conditions and harvest the cells. Extract total RNA using a commercial kit, ensuring to include a DNase treatment step to eliminate genomic DNA contamination.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., lasI, lasB, rhlA) and a housekeeping gene for normalization (e.g., rpoD, 16S rRNA).[17]

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between different conditions.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Caption: The LasI/R quorum sensing circuit in P. aeruginosa.

Caption: Experimental workflow for the Crystal Violet biofilm assay.

Conclusion and Future Directions

This compound is a linchpin in the regulatory network that governs the pathogenicity of Pseudomonas aeruginosa. The LasI/R quorum sensing system, mediated by C12-HSL, controls the expression of a vast arsenal (B13267) of virulence factors and is critical for biofilm development. A thorough understanding of this system is paramount for the development of novel therapeutic strategies aimed at disarming this formidable pathogen.

Future research should focus on further elucidating the intricate cross-talk between the las system and other regulatory networks in P. aeruginosa. Moreover, the development of potent and specific inhibitors of the LasR receptor or the LasI synthase holds great promise as an anti-virulence approach that could circumvent the development of traditional antibiotic resistance. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this critical signaling system and to accelerate the discovery of new therapies to combat P. aeruginosa infections.

References

- 1. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prevalence of Quorum Sensing and Virulence Factor Genes Among Pseudomonas aeruginosa Isolated from Patients Suffering from Different Infections and Their Association with Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mutational analysis of the quorum-sensing receptor LasR reveals interactions that govern activation and inhibition by non-lactone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]

- 7. ijcmas.com [ijcmas.com]

- 8. The Pseudomonas aeruginosa Autoinducer 3O-C12 Homoserine Lactone Provokes Hyperinflammatory Responses from Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unige.ch [unige.ch]

- 10. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of quorum sensing virulence factor genes and its consanguinity to antibiotic sensitivity profile in the clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Synthesis of a Key Bacterial Signal: A Technical Guide to the N-dodecanoyl-L-Homoserine Lactone Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of N-dodecanoyl-L-homoserine lactone (C12-HSL), a critical signaling molecule in the quorum-sensing network of the opportunistic pathogen Pseudomonas aeruginosa. Understanding this pathway is paramount for the development of novel anti-virulence strategies.

Core Biosynthesis Pathway

The synthesis of N-acyl-homoserine lactones (AHLs), including C12-HSL, is a conserved mechanism in many Gram-negative bacteria. In P. aeruginosa, the primary enzyme responsible for C12-HSL synthesis is LasI, a member of the LuxI-family of AHL synthases. The biosynthesis is an enzymatic reaction that utilizes two key substrates:

-

S-adenosyl-L-methionine (SAM): This molecule serves as the donor of the homoserine lactone ring structure.

-

Acyl-Acyl Carrier Protein (Acyl-ACP): Specifically, for the synthesis of C12-HSL, a dodecanoyl group (a 12-carbon acyl chain) is transferred from dodecanoyl-ACP.

The LasI enzyme catalyzes the formation of an amide bond between the acyl chain of dodecanoyl-ACP and the amino group of SAM. This is followed by a lactonization reaction, resulting in the formation of this compound and the release of S-methyl-5'-thioadenosine (MTA) and the apo-acyl carrier protein (ACP).

Diagram of the this compound Biosynthesis Pathway

Quantitative Data

While extensive research has been conducted on the LasI/LasR quorum-sensing system, specific, publicly available Michaelis-Menten kinetics data (Km and kcat) for the P. aeruginosa LasI enzyme with its native substrates for C12-HSL synthesis are not consistently reported in the literature. However, studies on homologous LuxI-type synthases and qualitative analyses provide insights into the efficiency and regulation of this process. The production of C12-HSL is tightly regulated and highly dependent on bacterial growth phase and environmental conditions.

| Parameter | Value/Observation | Source |

| Typical C12-HSL Concentration in Culture | Nanomolar to low micromolar range | |

| Regulation | Positively regulated by the LasR transcriptional activator in a feedback loop. | |

| Half-maximal expression of lasI | Requires approximately 0.1 nM of PAI (an autoinducer similar to C12-HSL). |

Signaling Pathway: The LasI/LasR Quorum-Sensing Circuit

The biosynthesis of C12-HSL is intricately linked to its role as a signaling molecule in the las quorum-sensing system of P. aeruginosa. This system is a key regulator of virulence factor expression and biofilm formation.

-

Basal Expression: At low cell density, the lasI gene is expressed at a low basal level, leading to the synthesis of a small amount of C12-HSL.

-

Diffusion: C12-HSL is a small, diffusible molecule that can freely cross the bacterial cell membrane.

-

LasR Activation: As the bacterial population density increases, the extracellular concentration of C12-HSL rises. Once a threshold concentration is reached, C12-HSL diffuses back into the cells and binds to its cognate intracellular receptor, the transcriptional activator protein LasR.

-

Dimerization and DNA Binding: The binding of C12-HSL induces a conformational change in LasR, causing it to dimerize. The LasR-C12-HSL dimer is then able to bind to specific DNA sequences known as las boxes, located in the promoter regions of target genes.

-

Transcriptional Activation: Binding of the activated LasR dimer to these promoter regions recruits RNA polymerase, leading to the transcriptional activation of a suite of target genes.

-

Positive Feedback Loop: Crucially, one of the primary targets of the activated LasR-C12-HSL complex is the lasI gene itself. This creates a powerful positive feedback loop, leading to a rapid and dramatic increase in C12-HSL synthesis and a synchronized change in gene expression throughout the bacterial population.

Diagram of the LasI/LasR Signaling Pathway

An In-depth Technical Guide on N-dodecanoyl-L-Homoserine Lactone as a Bacterial Signaling Molecule

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-dodecanoyl-L-Homoserine lactone (C12-HSL), specifically N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is a primary signaling molecule in the quorum sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[3] This coordinated behavior is crucial for processes such as biofilm formation, virulence factor secretion, and pathogenesis.[1][4] C12-HSL is a member of the N-acyl homoserine lactone (AHL) family, which are the principal autoinducers for many Gram-negative bacteria.[1] Understanding the intricacies of the C12-HSL signaling pathway is paramount for developing novel therapeutic strategies that target bacterial virulence without exerting selective pressure for antibiotic resistance.

The LasI/R Signaling Pathway

In P. aeruginosa, the canonical C12-HSL signaling circuit is the LasI/R system, which is at the top of a hierarchical QS cascade that also includes the RhlI/R system.[1][4]

-

Signal Synthesis: The synthase protein, LasI, is responsible for producing 3-oxo-C12-HSL.[1][4]

-

Signal Accumulation: As the bacterial population density increases, 3-oxo-C12-HSL accumulates in the environment.

-

Receptor Binding and Activation: Once a threshold concentration is reached, 3-oxo-C12-HSL diffuses into the bacterial cell and binds to its cognate intracellular receptor, the transcriptional regulator LasR.[1][5] This binding event induces a conformational change in LasR, causing it to dimerize.[5]

-

Transcriptional Regulation: The activated LasR:3-oxo-C12-HSL dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes.[5] This binding event recruits RNA polymerase and activates the transcription of hundreds of genes, including those encoding for virulence factors like elastase, proteases, and exotoxin A.[1][6]

-

Positive Feedback Loop: Critically, one of the genes activated by the LasR:3-oxo-C12-HSL complex is lasI itself, creating a positive feedback loop that rapidly accelerates the production of the signal and ensures a robust, synchronized response across the population.[1]

Quantitative Data

The efficacy of the C12-HSL signaling pathway is dependent on specific concentrations and binding affinities. These parameters are crucial for researchers modeling QS systems and for drug development professionals designing competitive inhibitors.

| Parameter | Molecule/Complex | Value(s) | Organism/System | Notes |

| EC₅₀ (Half-maximal effective concentration) | 3-oxo-C12-HSL | ~20 µM | Macrophage IL-10 Production | Effective concentration for modulating host immune response.[7] |

| 3-oxo-C12-HSL | 6.25 µM | Macrophage UPR Activation | Concentration that induces the unfolded protein response without causing apoptosis.[2][8] | |

| 3-oxo-C12-HSL | 10 - 100 µM | Apoptosis Induction | Concentrations that induce cell death in various mammalian cell lines.[2][9] | |

| Concentration for Gene Activation | 3-oxo-C12-HSL | 5 µM | in vitro LasR-DNA binding | Concentration used to ensure LasR activation in gel-shift assays.[5][10] |

| Concentration for Phenotypic Effect | C12-HSL | 200 µM | Increased Plasmid Transfer | Concentration shown to significantly increase the frequency of antibiotic resistance plasmid transfer in E. coli.[11][12] |

Experimental Protocols

Studying C12-HSL requires specific methodologies for its detection and quantification. A common approach involves the use of bacterial biosensor strains.

Protocol: AHL Bioassay Using a Reporter Strain (e.g., A. tumefaciens NTL4)

This protocol describes a general method for detecting and quantifying C12-HSL activity using a reporter strain that produces a measurable signal (e.g., β-galactosidase, luminescence) in response to the signaling molecule.[13][14][15]

1. Preparation of Reporter Strain:

- Inoculate a single colony of the Agrobacterium tumefaciens NTL4 reporter strain into a suitable liquid medium (e.g., LB broth) containing the appropriate selective antibiotics.[13]

- Grow the culture overnight at 28-30°C with shaking.

- The next day, subculture the overnight culture by diluting it 1:100 into fresh medium and grow until it reaches the early-to-mid exponential phase (e.g., OD₆₀₀ of 0.1-0.4).[13][16]

2. Assay Setup (96-Well Plate Format):

- Prepare a stock solution of C12-HSL standard in a suitable solvent like DMSO.[16] Create a series of dilutions to generate a standard curve.

- Prepare test samples (e.g., extracts from bacterial culture supernatants) by performing appropriate dilutions.

- In a 96-well microtiter plate, add a standardized volume of the diluted reporter strain culture to each well.[16]

- Add the C12-HSL standards and test samples to the designated wells. Include a negative control containing only the solvent.[13]

3. Incubation and Measurement:

- Incubate the plate at the optimal temperature (e.g., 28-30°C) with shaking for a specified time (e.g., 4-6 hours).[13]

- For β-galactosidase (colorimetric) assays: Add a substrate like ONPG. Incubate until a yellow color develops and measure the absorbance at 420 nm using a plate reader.[13]

- For luciferase (luminescence) assays: Measure the luminescence using a plate luminometer.[13]

- Measure the optical density at 600 nm (OD₆₀₀) for each well to normalize the reporter signal for cell growth.[13]

4. Data Analysis:

- Normalize the reporter readings (absorbance or luminescence) by dividing by the corresponding OD₆₀₀ values.[13]

- Plot the normalized values for the C12-HSL standards to create a standard curve.

- Use the standard curve to determine the concentration of C12-HSL in the test samples.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_reporter [label="Prepare Reporter Strain\n(Overnight Culture & Subculture)"];

prep_plate [label="Prepare 96-Well Plate\n(Add Reporter Culture)"];

add_samples [label="Add C12-HSL Standards\n& Test Samples"];

incubate [label="Incubate Plate\n(e.g., 4-6 hours at 30°C)"];

measure [label="Measure Signal\n(Luminescence/Absorbance)\n& Cell Density (OD600)"];

analyze [label="Analyze Data\n(Normalize Signal, Create\nStandard Curve, Quantify)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_reporter;

prep_reporter -> prep_plate;

prep_plate -> add_samples;

add_samples -> incubate;

incubate -> measure;

measure -> analyze;

analyze -> end;

}

Applications in Drug Development: Quorum Quenching

The central role of the C12-HSL/LasR system in controlling P. aeruginosa virulence makes it an attractive target for antimicrobial drug development.[9] Strategies, known as quorum quenching (QQ), aim to disrupt this communication pathway rather than killing the bacteria directly, which may reduce the selective pressure for resistance.

There are three primary strategies for targeting the LasI/R pathway:[17]

-

Inhibition of Signal Synthesis: Developing compounds that block the LasI synthase, preventing the production of C12-HSL.[17]

-

Signal Degradation: Using enzymes, such as lactonases or acylases, to degrade the C12-HSL molecule before it can reach its receptor.[17][18]

-

Receptor Antagonism: Designing molecules that competitively bind to the LasR receptor, blocking the binding of the native C12-HSL and preventing the activation of virulence gene expression.[17][18]

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parameters, architecture and emergent properties of the Pseudomonas aeruginosa LasI/LasR quorum-sensing circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LasI/R and RhlI/R Quorum Sensing in a Strain of Pseudomonas aeruginosa Beneficial to Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Quorum-Sensing C12-HSL Drives Antibiotic Resistance Plasmid Transfer via Membrane Remodeling, Oxidative Stress, and RpoS-RMF Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quorum-Sensing C12-HSL Drives Antibiotic Resistance Plasmid Transfer via Membrane Remodeling, Oxidative Stress, and RpoS-RMF Crosstalk [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii | Springer Nature Experiments [experiments.springernature.com]

- 15. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Quorum Quenching Mediated Approaches for Control of Membrane Biofouling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-dodecanoyl-L-Homoserine Lactone in Gram-Negative Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-3-Oxododecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a primary quorum-sensing (QS) signal molecule in many gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. It is a central regulator of gene expression that links cell population density to the coordinated control of virulence factors, biofilm formation, and other collective behaviors. This technical guide provides a comprehensive overview of the molecular mechanism of 3-oxo-C12-HSL, detailing its biosynthesis, its interaction with the cognate transcriptional regulator LasR, the subsequent signaling cascade, and the downstream effects on the bacterial transcriptome and phenotype. This document synthesizes quantitative data on binding affinities and gene regulation, presents detailed experimental protocols for studying 3-oxo-C12-HSL activity, and provides visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this critical bacterial communication system.

Introduction to Quorum Sensing and N-Acyl Homoserine Lactones

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[1] This regulation is mediated by small, diffusible signaling molecules called autoinducers. In many proteobacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[2] These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain that can vary in length (from C4 to C18) and modification, providing specificity to the signaling system.[2]

Pseudomonas aeruginosa, a versatile and opportunistic pathogen, employs a sophisticated QS network to control the expression of numerous virulence factors.[3][4] This network features at least two interconnected AHL-based systems, the las and rhl systems, which exist in a regulatory hierarchy.[5][6] The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), sits (B43327) at the top of this cascade and acts as a master regulator of virulence.[6][7]

The Core Signaling Pathway: The las System

The canonical mechanism of 3-oxo-C12-HSL action in P. aeruginosa is mediated through the LasR-I quorum-sensing system. This system is comprised of the synthase LasI, which produces 3-oxo-C12-HSL, and the transcriptional regulator LasR, which functions as the intracellular receptor for the autoinducer.[7][8]

The Signal: N-3-Oxododecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)

The LasI synthase, a member of the LuxI family of proteins, is responsible for the synthesis of 3-oxo-C12-HSL.[5][8] At low bacterial population densities, LasI produces a basal level of 3-oxo-C12-HSL. As the population grows, the extracellular concentration of this diffusible signal molecule increases. Upon reaching a critical threshold concentration, it readily crosses the bacterial membrane and binds to its cognate cytoplasmic receptor, LasR.[7]

The Receptor: LasR Transcriptional Regulator

LasR is a member of the LuxR family of transcriptional regulators. In the absence of its ligand, LasR is unstable and unable to bind DNA effectively. The binding of 3-oxo-C12-HSL induces a significant conformational change that promotes the proper folding and stabilization of the LasR protein.[7][9] This stabilization facilitates the dimerization of LasR, forming a functional complex that is capable of binding to specific DNA sequences.[7][10][11] The crystal structure of the LasR-ligand complex has been resolved, providing detailed insights into the molecular interactions that govern this activation.[12][13][14]

Mechanism of Activation and Transcriptional Control

The active LasR:3-oxo-C12-HSL dimer binds to specific 20-bp DNA sequences known as las boxes, which are located in the promoter regions of target genes.[7] This binding event initiates the transcription of hundreds of genes, forming the LasR regulon.[8][11] A key target of the LasR:3-oxo-C12-HSL complex is the lasI gene itself, creating a positive feedback loop that rapidly amplifies the production of the 3-oxo-C12-HSL signal once the population threshold is reached.[15][16]

Quantitative Data on LasR Activation and Binding

The interaction between 3-oxo-C12-HSL and LasR is characterized by high affinity and sensitivity, allowing the system to respond to nanomolar concentrations of the autoinducer.

| Parameter | Value | Bacterium/System | Comments | Reference(s) |

| Binding Affinity (Kd) | 11 pM | P. aeruginosa | For LasR binding to the las-rhl box DNA probe in the presence of 3-oxo-C12-HSL. | [11][17] |

| Activation Concentration | ~3 nM | P. aeruginosa | Concentration of 3-oxo-C12-HSL required to activate the LasR receptor. | [18] |

| Multimerization Threshold | 1 nM | Recombinant E. coli | Minimum 3-oxo-C12-HSL concentration to detect LasR multimerization. | [10] |

| Multimerization Saturation | 10 nM | Recombinant E. coli | 3-oxo-C12-HSL concentration for saturable LasR multimerization. | [10] |

| Gene Expression (Screen) | 0.3 µM (300 nM) | P. aeruginosa MW1 | Concentration of 3-oxo-C12-HSL used in a high-throughput screen for inhibitors. | [8] |

| Apoptosis Induction | 10 - 100 µM | HeLa Cells | Concentration range of 3-oxo-C12-HSL that induces apoptosis in mammalian cells. | [4] |

| Bacteriostatic Effect | 100 - 200 µM | S. epidermidis | Concentration of 3-oxo-C12-HSL that inhibits growth and biofilm of another bacterial species. | [19] |

Downstream Regulatory Network and Hierarchy

The LasR-I system functions as a master regulator, controlling not only a specific set of virulence genes but also activating other QS systems in a hierarchical cascade.

The LasR Regulon

The LasR:3-oxo-C12-HSL complex directly or indirectly regulates hundreds of genes.[8][20] Many of these genes encode secreted virulence factors that are crucial for the pathogenesis of P. aeruginosa. The coordinated expression of these factors as "public goods" is metabolically costly and is most effective at high cell densities, providing a clear rationale for QS control.

| Gene | Encoded Product | Function | Reference(s) |

| lasA | LasA Protease | Staphylolytic endopeptidase, enhances elastase activity | [5][21] |

| lasB | LasB Elastase | Broad-spectrum elastolytic protease, degrades host tissues | [3][5][21] |

| toxA | Exotoxin A | ADP-ribosyltransferase that inhibits host protein synthesis | [21] |

| rhlR | RhlR | Transcriptional regulator of the rhl QS system | [5][6] |

| rhlI | RhlI | Synthase for the C4-HSL autoinducer | [3][6] |

| pqsA-E, pqsH | PQS biosynthesis enzymes | Synthesis of the Pseudomonas Quinolone Signal (PQS) | [6][22] |

| phz genes | Phenazine biosynthesis | Production of pyocyanin, a redox-active toxin | [5][8] |

Hierarchical Control of rhl and pqs Systems

The las system sits atop a regulatory hierarchy. The activated LasR complex directly upregulates the expression of rhlR and rhlI, the regulator and synthase genes of the second AHL-based QS system.[6][7] The RhlR protein, when activated by its own autoinducer (C4-HSL), goes on to control a different, albeit overlapping, set of genes. The las system also induces the expression of the Pseudomonas Quinolone Signal (PQS) system, a third QS network that uses a non-AHL signal molecule.[3][22] This intricate network allows for precise temporal and spatial control of gene expression during processes like infection and biofilm development.[7]

References

- 1. Chemical probes of quorum sensing: from compound development to biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 5. Advancing the Quorum in Pseudomonas aeruginosa: MvaT and the Regulation of N-Acylhomoserine Lactone Production and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. espace.inrs.ca [espace.inrs.ca]

- 17. researchgate.net [researchgate.net]

- 18. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

The Central Role of N-dodecanoyl-L-Homoserine Lactone in Bacterial Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing (QS). This phenomenon allows bacteria to monitor their population density and collectively regulate gene expression. As a prominent member of the N-acyl-homoserine lactone (AHL) family of autoinducers, C12-HSL plays a critical role in the pathogenicity of numerous bacteria, most notably Pseudomonas aeruginosa. Its influence extends to the regulation of virulence factors and, crucially, the formation of biofilms—structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). These biofilms represent a significant challenge in clinical settings due to their inherent resistance to antibiotics and host immune responses. This technical guide provides an in-depth exploration of C12-HSL, its signaling pathway, its profound impact on biofilm development, and detailed experimental protocols for its study.

This compound: Chemical Structure and Properties

This compound is an acylated homoserine lactone. Its structure consists of a conserved homoserine lactone ring attached to a 12-carbon acyl side chain. This structural composition is crucial for its biological activity and interaction with its cognate receptor.

| Property | Value |

| IUPAC Name | N-[(3S)-2-oxooxolan-3-yl]dodecanamide |

| Molecular Formula | C16H29NO3 |

| Molecular Weight | 283.41 g/mol |

| CAS Number | 137173-46-7 |

The LasI/LasR Quorum Sensing System: The C12-HSL Signaling Pathway

In Pseudomonas aeruginosa, C12-HSL is a central component of the LasI/LasR quorum sensing system, which functions as a master regulator of virulence.

The synthesis of C12-HSL is catalyzed by the LasI synthase. As the bacterial population density increases, the intracellular concentration of C12-HSL rises. Upon reaching a critical threshold, C12-HSL binds to the cytoplasmic transcriptional regulator, LasR. This binding event induces a conformational change in LasR, leading to its dimerization and activation. The activated LasR dimer then binds to specific DNA sequences, known as las boxes, located in the promoter regions of target genes, thereby initiating their transcription.

A key feature of this system is a positive feedback loop, where the LasR:C12-HSL complex upregulates the transcription of the lasI gene, leading to an amplification of the C12-HSL signal. Furthermore, the Las system exerts hierarchical control over other QS systems in P. aeruginosa, such as the rhl system.

The Role of C12-HSL in Biofilm Formation

C12-HSL is a potent inducer of biofilm formation in P. aeruginosa and other Gram-negative bacteria. Its influence spans multiple stages of biofilm development, from initial attachment to maturation and the production of the EPS matrix. The activation of the LasR receptor by C12-HSL leads to the upregulation of genes involved in the synthesis of key biofilm matrix components, such as the Pel and Psl exopolysaccharides in P. aeruginosa. These polysaccharides are crucial for the structural integrity of the biofilm and for bacterial adhesion to surfaces.

Quantitative Effects of C12-HSL on Biofilm Formation

The following table summarizes quantitative data from various studies on the effect of C12-HSL on biofilm formation. It is important to note that the specific effects can vary depending on the bacterial strain, growth conditions, and the assay used.

| Concentration of C12-HSL | Bacterial Strain | Effect on Biofilm Mass (Crystal Violet Assay) | Reference |

| 50 nM | Salmonella Enteritidis | Enhanced biofilm formation under anaerobic conditions at 37°C.[1][2] | [1][2] |

| 10 µM - 100 µM | Pseudomonas aeruginosa | Triggers events associated with the intrinsic apoptotic pathway in airway epithelial cells, suggesting a role in the host response to biofilm formation.[3] | [3] |

| 100 µM & 200 µM | Staphylococcus epidermidis | Showed inhibitory effect on biofilm formation, initial attachment, and EPS production.[4] | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the role of C12-HSL in biofilm formation. The following sections provide methodologies for key experiments.

Synthesis of this compound

The chemical synthesis of C12-HSL is a prerequisite for many in vitro studies. While several synthetic routes exist, a common approach involves the coupling of dodecanoic acid with L-homoserine lactone.

Materials:

-

Dodecanoic acid

-

L-homoserine lactone hydrobromide

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve L-homoserine lactone hydrobromide and a base (e.g., triethylamine) in anhydrous DCM.

-

In a separate flask, dissolve dodecanoic acid, DCC (or EDC), and DMAP in anhydrous DCM.

-

Slowly add the dodecanoic acid solution to the L-homoserine lactone solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Biofilm Formation and Quantification: Crystal Violet Assay

The crystal violet assay is a simple and high-throughput method for quantifying biofilm biomass.

Materials:

-

96-well microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

C12-HSL stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid or 95% Ethanol (B145695)

Procedure:

-

Grow a bacterial overnight culture in the appropriate medium.

-

Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05).

-

Add the diluted bacterial culture to the wells of a 96-well microtiter plate.

-

Add different concentrations of C12-HSL to the wells. Include a solvent control (medium with the same concentration of the solvent used to dissolve C12-HSL) and a negative control (medium only).

-

Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours.

-

Carefully discard the planktonic culture from the wells.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air dry the plate.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

-

Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.

Biofilm Visualization: Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture.

Materials:

-

Glass-bottom dishes or chamber slides

-

Bacterial culture expressing a fluorescent protein (e.g., GFP) or fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)

-

Appropriate growth medium

-

C12-HSL stock solution

-

Confocal microscope

Procedure:

-

Grow biofilms in glass-bottom dishes or chamber slides as described in the crystal violet assay (steps 1-5).

-

After the desired incubation period, gently remove the planktonic culture.

-

If not using a fluorescently tagged strain, stain the biofilm with appropriate fluorescent dyes according to the manufacturer's protocol. For example, for live/dead staining, incubate with a mixture of SYTO 9 and propidium iodide.

-

Gently wash the biofilm with PBS to remove excess stain.

-

Add fresh medium or PBS to the dish/slide to keep the biofilm hydrated.

-

Image the biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional structure.

-

Analyze the images using appropriate software to determine parameters such as biofilm thickness, biomass, and surface coverage.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the effect of C12-HSL on biofilm formation.

Conclusion

This compound is a linchpin in the regulation of biofilm formation in Pseudomonas aeruginosa and other pathogenic bacteria. A thorough understanding of its synthesis, signaling pathway, and its precise quantitative effects on biofilm development is paramount for the design of novel anti-biofilm therapeutics. The disruption of C12-HSL-mediated quorum sensing, a strategy known as quorum quenching, represents a promising avenue for the development of drugs that can disarm bacteria without exerting selective pressure for resistance. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the multifaceted role of this critical signaling molecule and to screen for potential inhibitors of its activity.

References

Unraveling the Transcriptional Maze: A Technical Guide to Gene Regulation by N-dodecanoyl-L-Homoserine Lactone

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of bacterial communication, the signaling molecule N-dodecanoyl-L-homoserine lactone (C12-HSL) stands as a pivotal regulator of gene expression, orchestrating a complex symphony of cellular processes. This technical guide provides an in-depth exploration of the mechanisms by which C12-HSL governs gene regulation, tailored for researchers, scientists, and drug development professionals. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to illuminate the core principles of C12-HSL-mediated genetic control, primarily focusing on the well-studied model organism, Pseudomonas aeruginosa.

The Core Mechanism: The LasR-C12-HSL Regulatory Complex

At the heart of C12-HSL-mediated gene regulation lies the LasI/LasR quorum-sensing system.[1][2][3] The synthase LasI is responsible for the production of C12-HSL, which is a type of N-acyl homoserine lactone (AHL).[2][4] As the bacterial population density increases, C12-HSL accumulates in the extracellular environment.[1] Upon reaching a threshold concentration, C12-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, the transcriptional regulator LasR.[4][5] This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as "las boxes" located in the promoter regions of target genes.[3][6] The LasR-C12-HSL complex typically acts as a transcriptional activator, initiating the expression of a vast network of genes.[5][7]

The Las system exhibits a hierarchical control over other quorum-sensing systems in P. aeruginosa, notably the rhl system.[8][9] The activated LasR-C12-HSL complex directly upregulates the expression of rhlR, the gene encoding the transcriptional regulator of the rhl system, and rhlI, the synthase for the C4-HSL signal.[8] This cascade ensures a coordinated and temporally controlled expression of virulence factors and other genes crucial for collective bacterial behaviors.

Quantitative Insights into C12-HSL Mediated Gene Regulation

The regulatory impact of C12-HSL on the bacterial transcriptome is extensive. Studies utilizing microarray and RNA-sequencing have revealed that the LasR-C12-HSL complex directly or indirectly controls the expression of hundreds of genes in P. aeruginosa.[1][7] These genes are involved in a variety of processes, including virulence factor production, biofilm formation, and metabolic adaptation.

Dose-Dependent Gene Expression

The cellular response to C12-HSL is highly sensitive to its concentration. The expression of target genes is typically induced in a dose-dependent manner, with significant upregulation observed at physiologically relevant concentrations. For instance, in mammalian cells, 3-oxo-C12-HSL has been shown to induce apoptosis in a dose-dependent manner.[10]

Table 1: Dose-Dependent Effect of 3-oxo-C12-HSL on Mammalian Cell Viability and Gene Expression

| Concentration of 3-oxo-C12-HSL | Effect on RAW264.7 Macrophage Viability | Effect on C/EBP β and CHOP mRNA expression | Reference |

| 6.25 µM | No significant effect on cell viability | Effective activation of UPR gene expression | [11] |

| 12.5–100 µM | Significant decrease in cell viability (apoptosis) | - | [11] |

| 50 µM | Induces apoptosis | Effective induction of C/EBP β and CHOP expression | [11] |

Fold Change in Gene Expression

The addition of exogenous C12-HSL to bacterial cultures lacking the ability to produce their own signal molecules leads to significant changes in the expression levels of target genes. Microarray analyses have quantified these changes, providing a clearer picture of the LasR regulon.

Table 2: Fold Change of Selected Quorum Sensing-Regulated Genes in P. aeruginosa

| Gene | Function | Fold Change (+AHLs vs. -AHLs) | Reference |

| lasA | Elastase | >16 | [1] |

| lasB | Elastase | >16 | [1] |

| rhlA | Rhamnolipid biosynthesis | >16 | [1] |

| rhlB | Rhamnolipid biosynthesis | >16 | [1] |

| toxA | Exotoxin A | >4 | [1] |

| phzA1 | Phenazine biosynthesis | >16 | [1] |

| hcnA | Hydrogen cyanide synthesis | >16 | [1] |

| lecA | Galactose-binding lectin | >4 | [1] |

Data from microarray analysis comparing a lasI rhlI mutant with and without the addition of 1 µM 3O-C12-HSL and 2 µM C4-HSL.

DNA Binding Affinity of the LasR-C12-HSL Complex

The specificity of gene regulation by LasR is determined by its binding affinity to the las box sequences in the promoter regions of target genes. In vitro studies have quantified this interaction, revealing high-affinity binding to specific promoters.

Table 3: In Vitro DNA Binding Affinity of Purified LasR-3OC12-HSL Complex to Target Promoters

| Promoter Region | Apparent Dissociation Constant (Kd) | Cooperativity of Binding | Reference |

| rsaL-lasI intergenic region | 15 pM | Cooperative | |

| lasB promoter | 43 pM | Non-cooperative |

Experimental Protocols for Studying C12-HSL Gene Regulation

Investigating the intricate details of C12-HSL-mediated gene regulation requires a combination of molecular biology and biochemical techniques. The following section outlines the methodologies for key experiments.

Reporter Gene Assay for C12-HSL Activity

This assay is a fundamental tool for quantifying the activity of C12-HSL and for screening for potential inhibitors of the LasR-C12-HSL interaction. It utilizes a reporter strain, typically E. coli or A. tumefaciens, that has been engineered to produce a measurable signal (e.g., light, color) in response to C12-HSL.[8][12]

Protocol:

-

Preparation of Reporter Strain:

-

Inoculate a single colony of the reporter strain into a suitable liquid medium containing the appropriate antibiotics for plasmid maintenance.

-

Incubate overnight at the optimal temperature with shaking.

-

The following day, subculture the overnight culture into fresh medium and grow to the early- to mid-exponential phase (OD600 of 0.2-0.4).[12]

-

-

Preparation of C12-HSL and Test Compounds:

-

Prepare a stock solution of C12-HSL (e.g., 10 mM in DMSO).

-

Create a series of dilutions in the assay medium to generate a standard curve.

-

Dissolve test compounds in a suitable solvent and prepare dilutions.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add a standardized volume of the diluted reporter strain culture to each well.

-

Add the different concentrations of C12-HSL standards and test compounds to the respective wells.

-

Include negative controls (reporter strain with medium and solvent only) and positive controls.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the reporter strain for a defined period (e.g., 4-8 hours).[12]

-

-

Measurement:

-

Measure the reporter gene output (e.g., luminescence for lux reporters, fluorescence for GFP reporters, or absorbance for β-galactosidase assays using a substrate like ONPG).[8]

-

Measure the optical density (OD600) of each well to normalize the reporter output to cell density.

-

RNA-Sequencing (RNA-Seq) for Global Gene Expression Analysis

RNA-Seq provides a comprehensive and quantitative view of the transcriptome, allowing for the identification of all genes regulated by C12-HSL.

Protocol:

-

Bacterial Culture and RNA Extraction:

-

Grow the bacterial strain of interest (e.g., a lasI mutant of P. aeruginosa) in a suitable medium to the desired growth phase.

-

Treat the cultures with and without a specific concentration of C12-HSL for a defined period.

-

Harvest the bacterial cells and immediately stabilize the RNA using an RNA stabilization reagent.

-

Extract total RNA using a validated method, such as phenol-chloroform extraction or a commercial kit, ensuring high purity and integrity.

-

-

rRNA Depletion:

-

Since ribosomal RNA (rRNA) constitutes the majority of total RNA in bacteria, it must be depleted to enrich for messenger RNA (mRNA). Use a commercially available rRNA depletion kit specific for bacteria.

-

-

cDNA Library Preparation:

-

Fragment the enriched mRNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library using PCR.

-

-

Sequencing:

-

Quantify and assess the quality of the cDNA library.

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to the reference genome.

-

Quantify gene expression levels (e.g., as transcripts per million - TPM).

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to C12-HSL.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is a powerful technique to identify the direct binding sites of the LasR-C12-HSL complex on a genome-wide scale.

Protocol:

-

Bacterial Culture and Cross-linking:

-

Grow P. aeruginosa to the desired growth phase where the LasR-C12-HSL system is active.

-

Treat the cells with a cross-linking agent, such as formaldehyde, to covalently link proteins to DNA.[13]

-

Quench the cross-linking reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest the cells and lyse them to release the chromatin.

-

Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to LasR.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA as described for RNA-Seq (end-repair, A-tailing, adapter ligation, and PCR amplification).

-

-

Sequencing and Data Analysis:

-

Sequence the ChIP-Seq library.

-

Align the reads to the reference genome.

-

Perform peak calling to identify regions of the genome that are significantly enriched for LasR binding.

-

Annotate the peaks to identify the genes whose promoter regions are bound by LasR.

-

Conclusion

This compound is a master regulator of gene expression in Pseudomonas aeruginosa and other Gram-negative bacteria. The LasI/LasR quorum-sensing system, with C12-HSL as its signaling molecule, controls a vast and complex network of genes that are critical for bacterial pathogenesis and survival. A thorough understanding of the mechanisms of C12-HSL-mediated gene regulation, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the development of novel anti-virulence strategies that target bacterial communication. By disrupting these signaling pathways, it may be possible to disarm pathogenic bacteria without exerting the selective pressure that leads to antibiotic resistance, opening new frontiers in the fight against infectious diseases.

References

- 1. Microarray Analysis of Pseudomonas aeruginosa Quorum-Sensing Regulons: Effects of Growth Phase and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to N-dodecanoyl-L-Homoserine Lactone: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing.[1] This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[2] As a member of the N-acyl-homoserine lactone (AHL) family, C12-HSL has garnered significant attention as a potential target for novel antimicrobial and anti-biofilm therapies. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, complete with detailed experimental protocols and signaling pathway diagrams to support further research and development.

Chemical Structure and Properties

This compound consists of a conserved L-homoserine lactone ring attached to a 12-carbon acyl chain via an amide linkage. This specific acyl chain length is a critical determinant of its biological specificity and activity.

Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₆H₂₉NO₃ | [3][4] |

| Molecular Weight | 283.41 g/mol | [3][4][5] |

| CAS Number | 137173-46-7 | [1][3][5] |

| Synonyms | C12-HSL, N-Lauroyl-L-homoserine lactone, N-[(3S)-Tetrahydro-2-oxo-3-furanyl]dodecanamide | [1][3][5] |

| Appearance | White to off-white powder or crystals | [3][6] |

| Melting Point | 114-117 °C | [7] |

| Solubility | Chloroform: 10 mg/ml, DMF: 1 mg/ml, DMSO: 1 mg/ml. It is not recommended to use ethanol (B145695) or methanol (B129727) as they can open the lactone ring. | [1][8] |

| Stability | Stable for at least 4 years when stored at -20°C.[1] The lactone ring is susceptible to hydrolysis at alkaline pH. | [9] |

| Storage | Store at -20°C, protected from light and moisture. | [3][6][10] |

Biological Activity and Signaling Pathways

This compound is a primary autoinducer in the quorum sensing circuits of various Gram-negative bacteria, most notably Pseudomonas aeruginosa.[11][12] It plays a crucial role in regulating the expression of a wide array of genes involved in virulence and biofilm formation.[2]

Quorum Sensing in Pseudomonas aeruginosa